6-Chloro-2-(trifluoromethyl)nicotinaldehyde
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Overview
Description
6-Chloro-2-(trifluoromethyl)nicotinaldehyde is a chemical compound that belongs to the class of nicotinamide derivatives. It is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 2nd position on the nicotinaldehyde ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 6-Chloro-2-(trifluoromethyl)nicotinaldehyde involves the oxidation of (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. The reaction is typically carried out in a 100 mL round-bottom flask, where (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol (1.00 g, 4.73 mmol) is dissolved in 10 mL of dichloromethane (DCM). Pyridinium chlorochromate (PCC) (2.04 g, 9.45 mmol) and 6.00 g of silica gel are added to the mixture. The reaction is stirred at room temperature for 3 hours, after which the mixture is filtered through a pad of silica and rinsed with a 4:1 mixture of ethyl acetate and hexane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(trifluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Chloro-2-(trifluoromethyl)nicotinic acid.
Reduction: 6-Chloro-2-(trifluoromethyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(trifluoromethyl)nicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-Chloro-2-(trifluoromethyl)nicotinaldehyde can be compared with other similar compounds, such as:
- 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine
- 6-Chloro-2-(trifluoromethyl)nicotinonitrile
- 2-Chloro-6-(trifluoromethyl)pyridin-3-ol
- 6-Chloro-2-(trifluoromethyl)nicotinic acid
These compounds share structural similarities but differ in their functional groups and specific properties. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and industrial applications .
Properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSYHTUSHNJVSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-44-3 |
Source
|
Record name | 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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